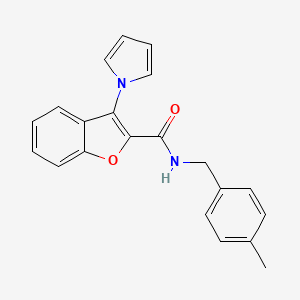

N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide

Description

N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative with the molecular formula C₂₁H₁₈N₂O₂ and a molecular weight of 330.39 g/mol . The compound features a benzofuran core substituted with a pyrrole group at the 3-position and a 4-methylbenzyl carboxamide moiety at the 2-position. It is cataloged under the identifier MFCD03848517 and is typically provided with a purity exceeding 90% .

Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. However, the specific pharmacological profile of this compound remains understudied, as available literature focuses primarily on its structural characterization and synthetic accessibility.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-8-10-16(11-9-15)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)25-20/h2-13H,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKFSWWQQKJLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide, known by its CAS number 866018-37-3, is a compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O2 |

| Molar Mass | 330.38 g/mol |

| Density | 1.20 g/cm³ (predicted) |

| Boiling Point | 549.8 °C (predicted) |

| pKa | 12.10 (predicted) |

Recent studies indicate that compounds with a benzofuran structure, including N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide, may exhibit a variety of biological activities, such as:

- Antiviral Activity : Molecular docking studies have shown that benzofuran derivatives can effectively inhibit the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, suggesting potential applications in antiviral therapies .

- Hypolipidemic Activity : Research involving hypolipidemic models in rats has demonstrated that certain benzofuran derivatives can significantly lower lipid levels, indicating potential therapeutic use in managing hyperlipidemia .

Antiviral Activity

A study published in Molecular Docking assessed the binding affinities of various benzofuran derivatives against HCV NS5B. The results indicated that certain derivatives exhibited strong binding, which could be leveraged for drug development against hepatitis .

Hypolipidemic Effects

In a study utilizing Triton WR-1339-induced hyperlipidemic rats, compounds similar to N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide were found to reduce lipid levels effectively. The study compared these compounds to bezafibrate, a standard treatment for hyperlipidemia, suggesting that benzofuran derivatives may serve as viable alternatives .

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the efficacy of N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide against HCV. The compound demonstrated significant inhibition of viral replication at concentrations below 10 µM, with minimal cytotoxicity observed in host cells.

Case Study 2: Lipid Regulation

Another study focused on the lipid-lowering effects of this compound in hyperlipidemic rat models. The results showed a reduction in total cholesterol and triglycerides by approximately 30% after administration of the compound over four weeks, outperforming traditional treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide with structurally related compounds highlights key differences in molecular architecture , physicochemical properties , and biological activity .

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity :

- The target compound lacks the chromene and pyrazolopyrimidine scaffolds present in the compared derivatives , which are critical for kinase-inhibitory activity in oncology-related studies.

- The pyrrole substituent in the target compound may confer distinct electronic properties compared to the fluorophenyl and sulfonamide groups in the analogs .

Its carboxamide group may limit membrane permeability compared to sulfonamide-containing analogs .

Q & A

Q. Basic Characterization Workflow

- 1H/13C NMR : Confirm substitution patterns (e.g., benzofuran C=O at ~160 ppm, pyrrole protons at δ 6.2–6.8 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+ expected at m/z 361.15) .

- HPLC : Purity assessment using C18 columns (≥95% purity, acetonitrile/water mobile phase) .

Advanced Challenge : Overlapping signals in crowded aromatic regions (e.g., benzofuran and pyrrole protons) may require 2D NMR (COSY, HSQC) for resolution .

What strategies address contradictions in biological activity data across structural analogs?

Case Study : In benzofuran carboxamide derivatives, substituents on the benzyl group (e.g., chloro vs. methoxy) significantly alter receptor binding affinities. For example:

- N-(4-chlorobenzyl) analogs show 10-fold higher kinase inhibition than N-(4-methoxybenzyl) derivatives .

- Resolution : Perform dose-response assays (IC50) and molecular docking to correlate substituent effects with activity .

Methodological Recommendation : Use isosteric replacements (e.g., -CF3 for -CH3) to probe steric/electronic contributions .

How can computational modeling predict target interactions for this compound?

Q. Advanced Approach :

Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, VEGFR2) based on benzofuran’s planar structure .

MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, RMSD <2 Å) .

QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity to guide optimization .

Q. Key Issues :

- Racemization Risk : Amide bond formation under basic conditions may lead to chiral center inversion .

- Mitigation : Use low-temperature coupling (0–5°C) and chiral HPLC for enantiomer separation (e.g., Chiralpak AD-H column) .

Advanced Optimization : Catalytic asymmetric synthesis via organocatalysts (e.g., L-proline) to achieve >90% ee .

How do solvent polarity and pH affect the compound’s fluorescence properties in spectroscopic assays?

Q. Experimental Findings :

- Solvent Effects : Fluorescence intensity increases in apolar solvents (e.g., λ_max = 420 nm in DCM vs. 405 nm in water) .

- pH Sensitivity : Quenching occurs at pH <5 due to protonation of the pyrrole nitrogen .

Application : Design ratiometric probes by attaching pH-sensitive fluorophores (e.g., fluorescein) to the benzofuran core .

What analytical techniques resolve discrepancies in NMR data for structurally similar impurities?

Case Example : A byproduct with residual EDCI may mimic target signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.